Benzyl 1-(dibenzylamino)cyclopropanecarboxylate
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Overview
Description
BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a cyclopropane ring, which is known for its high strain and reactivity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dibenzylamine with benzyl bromide in the presence of a strong base to form the intermediate, followed by cyclopropanation using diethyl malonate and 1,2-dibromoethane under phase-transfer catalysis conditions . The reaction is carried out in an aqueous sodium hydroxide solution with triethylbenzylammonium chloride as the phase-transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Benzyl ethers, benzyl amines.
Scientific Research Applications
BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE involves its interaction with specific molecular targets, leading to various chemical transformations. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. This reactivity is harnessed in synthetic applications to create complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-dicarboxylate derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.
Benzyl derivatives: Compounds like benzyl bromide and benzyl chloride are used in similar substitution reactions.
Uniqueness
BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE is unique due to its combination of a cyclopropane ring with benzyl and dibenzylamino groups, providing a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized synthetic applications and research.
Properties
IUPAC Name |
benzyl 1-(dibenzylamino)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-24(28-20-23-14-8-3-9-15-23)25(16-17-25)26(18-21-10-4-1-5-11-21)19-22-12-6-2-7-13-22/h1-15H,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXWIXIFCODDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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